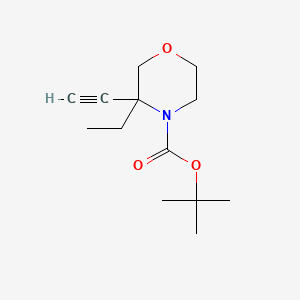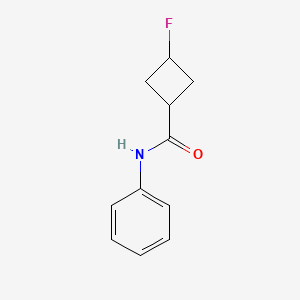
5-Chloro-2-methoxy-4-nitroanilinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxy-4-nitroanilinehydrochloride is an organic compound with significant applications in various fields such as chemistry, biology, and industry. It is a derivative of aniline, characterized by the presence of chloro, methoxy, and nitro functional groups. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-4-nitroanilinehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methoxyaniline to introduce the nitro group, followed by chlorination to add the chloro group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The process involves the careful addition of reagents and maintenance of reaction temperatures to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-methoxy-4-nitroanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Chloro-2-methoxy-4-aminoaniline, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5-Chloro-2-methoxy-4-nitroanilinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methoxy-4-nitroanilinehydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and methoxy groups contribute to the compound’s overall reactivity and stability, influencing its interactions with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methylaniline: Similar in structure but lacks the methoxy and nitro groups.
2-Methoxy-4-nitroaniline: Lacks the chloro group but has similar reactivity.
4-Chloro-2-nitroaniline: Similar but lacks the methoxy group.
Uniqueness
5-Chloro-2-methoxy-4-nitroanilinehydrochloride is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C7H8Cl2N2O3 |
|---|---|
Poids moléculaire |
239.05 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-4-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H7ClN2O3.ClH/c1-13-7-3-6(10(11)12)4(8)2-5(7)9;/h2-3H,9H2,1H3;1H |
Clé InChI |
QWWPQVSOHVQEOI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1N)Cl)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


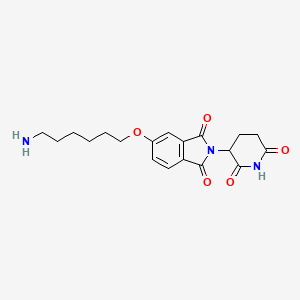
![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)
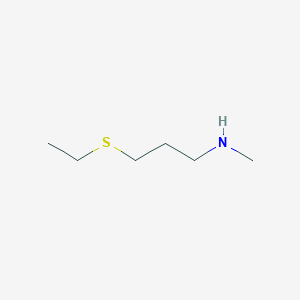
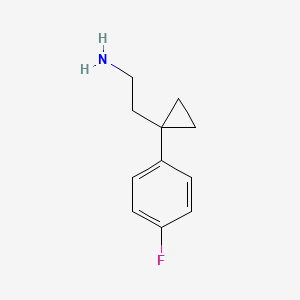
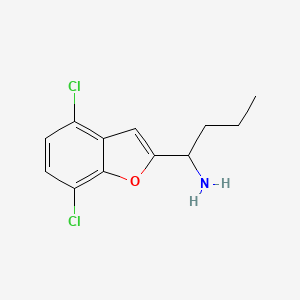
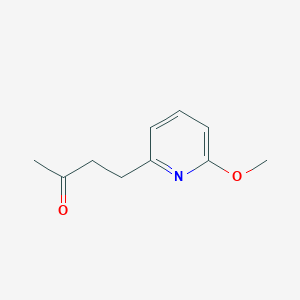
![3-isocyanato-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15317326.png)
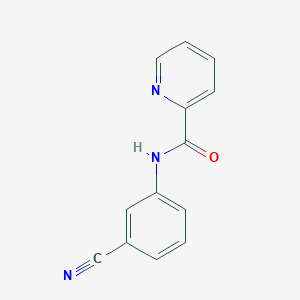
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)

